N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(4-methylcyclohexyl)oxyacetamide
Description
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(4-methylcyclohexyl)oxyacetamide is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. Its structure includes a pyrazole ring, a dioxothiolane moiety, and a cyclohexyl group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(4-methylcyclohexyl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-12-2-4-14(5-3-12)23-10-16(20)18-15-6-8-17-19(15)13-7-9-24(21,22)11-13/h6,8,12-14H,2-5,7,9-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINFPCJAPGSNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OCC(=O)NC2=CC=NN2C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(4-methylcyclohexyl)oxyacetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Dioxothiolane Moiety: The dioxothiolane group is introduced via a cyclization reaction involving a thiol and a suitable dihalide.
Attachment of the Cyclohexyl Group: The 4-methylcyclohexyl group is incorporated through a nucleophilic substitution reaction, often using a cyclohexyl halide.
Final Coupling: The final step involves coupling the pyrazole derivative with the dioxothiolane and cyclohexyl groups using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxothiolane moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The pyrazole ring and the cyclohexyl group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation might involve alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(4-methylcyclohexyl)oxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It could be investigated for its efficacy in treating diseases where its specific chemical properties can be leveraged.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(4-methylcyclohexyl)oxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of enzymes. The dioxothiolane moiety may interact with thiol groups in proteins, affecting their function. The cyclohexyl group can influence the compound’s hydrophobic interactions and overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(4-methylphenyl)oxyacetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(4-methylcyclohexyl)oxypropionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(4-methylcyclohexyl)oxyacetamide is unique due to its combination of a pyrazole ring, a dioxothiolane moiety, and a cyclohexyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
